Efavirenz Benzoylaminoalcohol Impurity

Descripción general

Descripción

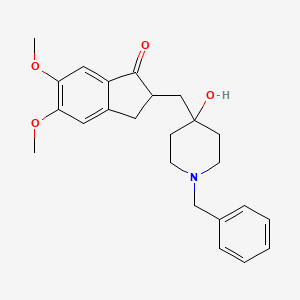

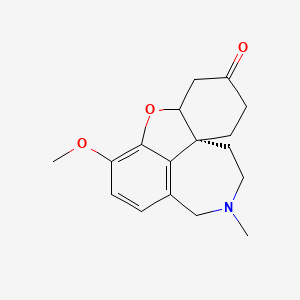

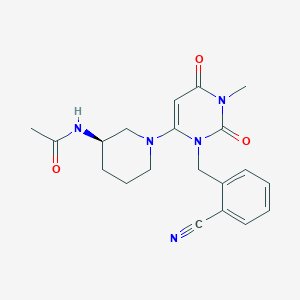

Efavirenz Benzoylaminoalcohol Impurity is a compound with the molecular formula C21H17ClF3NO3 . It is an impurity arising in the synthesis of Efavirenz . Efavirenz is a first-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat human immunodeficiency virus (HIV) type 1 infection or to prevent the spread of HIV .

Synthesis Analysis

The benzoylaminoalcohol impurity is a byproduct formed during Efavirenz synthesis as a result of the Friedel–Crafts acylation of a benzene ring with acetic anhydride. More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis

The IUPAC name of Efavirenz Benzoylaminoalcohol Impurity is N - [4-chloro-2- (4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]-4-methoxybenzamide . Its molecular weight is 423.8 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of Efavirenz Benzoylaminoalcohol Impurity include a molecular weight of 423.8 g/mol, XLogP3-AA of 5.3, hydrogen bond donor count of 2, hydrogen bond acceptor count of 6, rotatable bond count of 5, exact mass of 423.0849056 g/mol, monoisotopic mass of 423.0849056 g/mol, topological polar surface area of 58.6 Ų, heavy atom count of 29, and a formal charge of 0 .Aplicaciones Científicas De Investigación

Antiviral Therapy for HIV-1 Infection

Specific Scientific Field

Virology and antiviral drug development.

Summary

Efavirenz Benzoylaminoalcohol Impurity is related to efavirenz, a first-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat HIV-1 infection. Efavirenz inhibits viral replication by targeting the reverse transcriptase enzyme.

Methods and Experimental Procedures

Clinical trials evaluated the efficacy and safety of efavirenz in antiretroviral-naïve HIV-infected individuals. ENCORE1 compared a reduced dose of efavirenz (400 mg) with the standard dose (600 mg) plus two nucleoside reverse transcriptase inhibitors (NRTIs). Plasma concentrations, HIV suppression, and side effects were monitored.

Results

The reduced dose maintained effectiveness while minimizing side effects, making the drug more affordable. However, due to newer integrase strand transfer inhibitors (INSTIs), efavirenz is now considered for pre-exposure prophylaxis (PrEP) and repurposing in medicine .

Dissolution Enhancement

Specific Scientific Field

Pharmaceutical sciences and drug formulation.

Summary

Efavirenz belongs to Class II of the Biopharmaceutics Classification System, characterized by poor water solubility. Enhancing its dissolution profile is crucial for improving bioavailability.

Methods and Experimental Procedures

Researchers explore physical modifications that enhance dissolution without altering the drug’s molecular structure. Co-micronization, for instance, involves reducing particle size to increase surface area and improve dissolution.

Results

Co-micronization of efavirenz improves its dissolution properties, potentially enhancing therapeutic efficacy .

Impurity Quantification

Specific Scientific Field

Analytical chemistry and quality control.

Summary

Quantifying impurities in efavirenz formulations ensures product safety and compliance.

Methods and Experimental Procedures

Selective liquid chromatography–tandem mass spectrometry (LC–MS/MS) methods were developed to quantify trace levels of AMCOL-related compounds of efavirenz. These methods allow risk assessment and comparison with innovator products.

Results

Accurate quantification ensures product quality and adherence to regulatory standards .

Propiedades

IUPAC Name |

N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClF3NO3/c1-29-16-7-4-14(5-8-16)19(27)26-18-9-6-15(22)12-17(18)20(28,21(23,24)25)11-10-13-2-3-13/h4-9,12-13,28H,2-3H2,1H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVQIJMIAFKHTFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(C#CC3CC3)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Efavirenz Benzoylaminoalcohol Impurity | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.